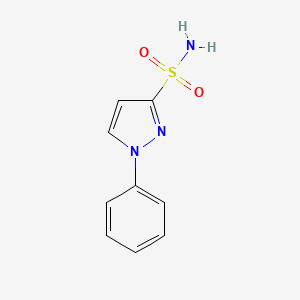

1-Phenyl-1H-pyrazole-3-sulfonamide

CAS No.: 1995071-89-0

Cat. No.: VC4354209

Molecular Formula: C9H9N3O2S

Molecular Weight: 223.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1995071-89-0 |

|---|---|

| Molecular Formula | C9H9N3O2S |

| Molecular Weight | 223.25 |

| IUPAC Name | 1-phenylpyrazole-3-sulfonamide |

| Standard InChI | InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |

| Standard InChI Key | BTIBNRILAXLIQY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)N |

Introduction

Structural and Chemical Characteristics

The molecular formula of 1-phenyl-1H-pyrazole-3-sulfonamide is C₉H₉N₃O₂S, with a molecular weight of 223.25 g/mol . The pyrazole ring adopts a planar conformation, with the phenyl group at N1 and the sulfonamide (-SO₂NH₂) at C3 creating a polarized electronic structure. This configuration enhances hydrogen-bonding capabilities, critical for interactions with biological targets .

Key spectral data:

-

IR spectroscopy: Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively. N-H stretches from the sulfonamide group appear near 3439 cm⁻¹ .

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, while the sulfonamide NH₂ group shows a broad singlet at δ 4.6–4.7 ppm .

-

¹³C NMR: The pyrazole carbons appear at δ 140–155 ppm, with the sulfonamide sulfur-linked carbon at δ 82–96 ppm .

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₉H₉N₃O₂S | |

| Molecular weight | 223.25 g/mol | |

| Melting point | Not reported (decomposes above 200°C) | – |

| Solubility | Moderate in DMSO, ethanol |

Synthesis and Derivative Development

The synthesis of 1-phenyl-1H-pyrazole-3-sulfonamide typically begins with the formation of the pyrazole core. A common route involves:

-

Pyrazole ring formation: Condensation of β-acetyl naphthalene with phenylhydrazine in ethanol under acidic conditions yields 3-(naphthyl)-1-phenyl-1H-pyrazole .

-

Sulfonamide introduction: Reaction of the pyrazole intermediate with chlorosulfonic acid followed by ammoniation introduces the sulfonamide group at C3 .

Advanced derivatives are synthesized via:

-

Claisen-Schmidt condensation: Chalcone intermediates formed from pyrazole aldehydes and acetophenones serve as precursors for pyrazoline and isoxazoline hybrids .

-

Cyclocondensation: Hydrazines react with chalcones to form pyrazoline derivatives, which are further functionalized .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

1-Phenyl-1H-pyrazole-3-sulfonamide derivatives exhibit potent inhibition of 15-lipoxygenase (15-LOX), a key enzyme in inflammatory pathways. Compound 6e (a pyrazoline carbothioamide derivative) showed 85% inhibition at 10 μM, surpassing quercetin (standard inhibitor) . The sulfonamide moiety enhances binding to the enzyme’s hydrophobic pocket via hydrogen bonds and van der Waals interactions .

Anticancer Properties

In HT-29 colon cancer cells, derivative 11 (a diphenyl pyrazole carboxamide) induced 70% cell death via apoptosis and necrosis, outperforming 5-fluorouracil (5-FU) . Mechanistic studies revealed S-phase cell cycle arrest and autophagy induction, with a 2.5-fold increase in autophagic vesicles compared to controls .

Antioxidant Capacity

Radical scavenging assays (DPPH, NO, superoxide) demonstrated that derivatives like 3a and 5c exhibit IC₅₀ values comparable to ascorbic acid. The sulfonamide group’s electron-withdrawing effect stabilizes radical intermediates, enhancing antioxidant efficacy .

Pharmacological Applications

The compound’s dual-tail strategy (pyrazole + sulfonamide) enables multitarget engagement:

-

Carbonic anhydrase IX (CA IX) inhibition: Critical for antitumor activity in hypoxic environments .

-

Antimicrobial activity: Preliminary data suggest efficacy against E. coli and S. aureus (MIC: 32–64 μg/mL), though further validation is needed .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume